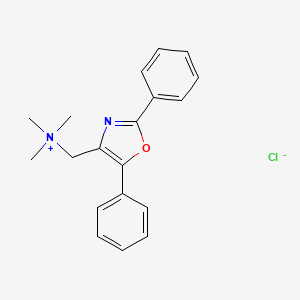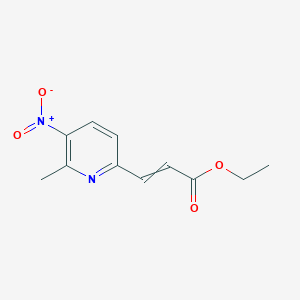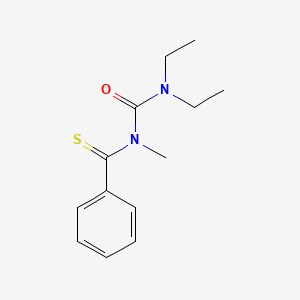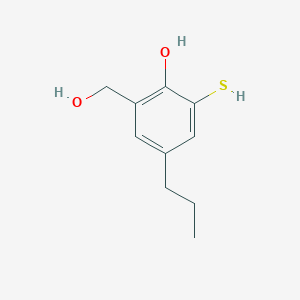
But-3-yn-2-yl (3-bromo-4-ethoxyphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
But-3-yn-2-yl (3-bromo-4-ethoxyphenyl)carbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a carbamate group, which is a functional group commonly found in organic chemistry, and it includes both bromine and ethoxy substituents on a phenyl ring, as well as an alkyne group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of But-3-yn-2-yl (3-bromo-4-ethoxyphenyl)carbamate typically involves multiple steps, starting from commercially available materials. One common synthetic route includes the following steps:
Formation of the phenyl carbamate: The initial step involves the reaction of 3-bromo-4-ethoxyaniline with a suitable carbamoyl chloride to form the phenyl carbamate.
Introduction of the alkyne group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
But-3-yn-2-yl (3-bromo-4-ethoxyphenyl)carbamate can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and reduction reactions: The alkyne group can be oxidized or reduced under suitable conditions.
Coupling reactions: The alkyne group can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation reactions: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction reactions: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl carbamates, while oxidation and reduction reactions can modify the alkyne group to form different functional groups.
科学的研究の応用
But-3-yn-2-yl (3-bromo-4-ethoxyphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions due to its carbamate group.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of But-3-yn-2-yl (3-bromo-4-ethoxyphenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The alkyne group may also participate in interactions with other biomolecules, affecting their function.
類似化合物との比較
Similar Compounds
Iodopropynyl butylcarbamate: Another carbamate compound with similar structural features but different substituents.
tert-Butyl carbamate: A simpler carbamate compound without the bromine and ethoxy substituents.
Uniqueness
But-3-yn-2-yl (3-bromo-4-ethoxyphenyl)carbamate is unique due to its combination of functional groups, which provide a range of reactivity and potential applications. The presence of both an alkyne and a bromine atom on the phenyl ring allows for diverse chemical modifications and interactions.
特性
CAS番号 |
88715-09-7 |
|---|---|
分子式 |
C13H14BrNO3 |
分子量 |
312.16 g/mol |
IUPAC名 |
but-3-yn-2-yl N-(3-bromo-4-ethoxyphenyl)carbamate |
InChI |
InChI=1S/C13H14BrNO3/c1-4-9(3)18-13(16)15-10-6-7-12(17-5-2)11(14)8-10/h1,6-9H,5H2,2-3H3,(H,15,16) |
InChIキー |
RDDRLXRMXSTMSJ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)NC(=O)OC(C)C#C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Urea, N-[(4-butylphenyl)methyl]-N-heptyl-N'-(2,4,6-trichlorophenyl)-](/img/structure/B14379390.png)
![5-[(E)-(5-Amino-2-ethyl-2-methylfuran-3(2H)-ylidene)amino]pentan-1-ol](/img/structure/B14379392.png)

![4-[(5-Hydroxy-7-sulfonaphthalen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14379400.png)



![N-Ethyl-N-{2-[(pyridin-2-yl)oxy]ethyl}-1H-imidazole-1-carboxamide](/img/structure/B14379427.png)
![2-Nitro-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione](/img/structure/B14379432.png)
![1-(4-Butoxyphenyl)-2-[di(propan-2-yl)amino]ethan-1-one](/img/structure/B14379434.png)

